molecular formula C8H5F6N B15052094 3-Fluoro-4-pentafluoroethyl-phenylamine

3-Fluoro-4-pentafluoroethyl-phenylamine

Katalognummer: B15052094
Molekulargewicht: 229.12 g/mol
InChI-Schlüssel: KVTGFHWNZVLUQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-pentafluoroethyl-phenylamine is a fluorinated aromatic amine with the molecular formula C8H5F6N and a molecular weight of 229.12 g/mol . This compound is characterized by the presence of both fluoro and pentafluoroethyl groups attached to a phenylamine structure, making it a unique and valuable compound in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-pentafluoroethyl-phenylamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Fluorination: Introduction of the fluoro and pentafluoroethyl groups can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas or pentafluoroethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-pentafluoroethyl-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-pentafluoroethyl-phenylamine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-4-pentafluoroethyl-phenylamine is unique due to the presence of both fluoro and pentafluoroethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, resistance to metabolic degradation, and unique reactivity compared to other fluorinated anilines .

Eigenschaften

Molekularformel

C8H5F6N

Molekulargewicht

229.12 g/mol

IUPAC-Name

3-fluoro-4-(1,1,2,2,2-pentafluoroethyl)aniline

InChI

InChI=1S/C8H5F6N/c9-6-3-4(15)1-2-5(6)7(10,11)8(12,13)14/h1-3H,15H2

InChI-Schlüssel

KVTGFHWNZVLUQL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)F)C(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.